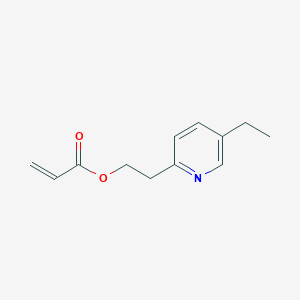
2-(5-Ethyl-2-pyridyl)ethyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethyl-2-pyridyl)ethyl acrylate, also known as EPEA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EPEA is a derivative of acrylic acid and is commonly used in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of 2-(5-Ethyl-2-pyridyl)ethyl acrylate is not fully understood, but it is believed to be due to its ability to form covalent bonds with target molecules. 2-(5-Ethyl-2-pyridyl)ethyl acrylate can undergo Michael addition reactions with nucleophiles, such as thiols and amines, which can lead to the formation of stable adducts. 2-(5-Ethyl-2-pyridyl)ethyl acrylate can also undergo radical polymerization reactions, which can lead to the formation of polymers with unique properties.
生化和生理效应
2-(5-Ethyl-2-pyridyl)ethyl acrylate has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, 2-(5-Ethyl-2-pyridyl)ethyl acrylate can cause irritation to the skin, eyes, and respiratory system if it comes into contact with these areas. 2-(5-Ethyl-2-pyridyl)ethyl acrylate has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 2-(5-Ethyl-2-pyridyl)ethyl acrylate in laboratory experiments is its versatility. 2-(5-Ethyl-2-pyridyl)ethyl acrylate can be used as a monomer in polymerization reactions, as a ligand in catalysis, and as a chelating agent in metal ion extraction. Another advantage of using 2-(5-Ethyl-2-pyridyl)ethyl acrylate is its low toxicity, which makes it a safe choice for laboratory experiments. However, one limitation of using 2-(5-Ethyl-2-pyridyl)ethyl acrylate is its relatively high cost compared to other chemicals that can be used for similar purposes.
未来方向
There are several future directions for the research of 2-(5-Ethyl-2-pyridyl)ethyl acrylate. One potential direction is the development of new methods for the synthesis of 2-(5-Ethyl-2-pyridyl)ethyl acrylate with improved yields and purity. Another potential direction is the investigation of 2-(5-Ethyl-2-pyridyl)ethyl acrylate as a drug delivery system for targeted drug delivery. 2-(5-Ethyl-2-pyridyl)ethyl acrylate could also be studied for its potential as a ligand in catalysis and as a chelating agent in metal ion extraction. Finally, the antimicrobial properties of 2-(5-Ethyl-2-pyridyl)ethyl acrylate could be further explored for potential applications in the field of medicine and public health.
合成方法
The synthesis of 2-(5-Ethyl-2-pyridyl)ethyl acrylate involves the reaction of 5-ethyl-2-pyridinecarboxylic acid with acryloyl chloride in the presence of a catalyst. The resulting product is purified through distillation and recrystallization. The yield of 2-(5-Ethyl-2-pyridyl)ethyl acrylate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
科学研究应用
2-(5-Ethyl-2-pyridyl)ethyl acrylate has been studied extensively for its potential applications in various fields of scientific research. In the field of materials science, 2-(5-Ethyl-2-pyridyl)ethyl acrylate has been used as a building block for the synthesis of functional polymers and coatings. In the field of medicinal chemistry, 2-(5-Ethyl-2-pyridyl)ethyl acrylate has been investigated for its potential as a drug delivery system and as an anticancer agent. 2-(5-Ethyl-2-pyridyl)ethyl acrylate has also been studied for its potential as a ligand in catalysis and as a chelating agent in metal ion extraction.
属性
CAS 编号 |
122-93-0 |
|---|---|
产品名称 |
2-(5-Ethyl-2-pyridyl)ethyl acrylate |
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
2-(5-ethylpyridin-2-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-3-10-5-6-11(13-9-10)7-8-15-12(14)4-2/h4-6,9H,2-3,7-8H2,1H3 |
InChI 键 |
WNNZOJYVMCYPRO-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)CCOC(=O)C=C |
规范 SMILES |
CCC1=CN=C(C=C1)CCOC(=O)C=C |
其他 CAS 编号 |
122-93-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




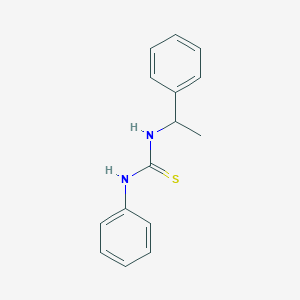
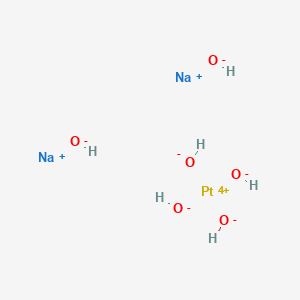

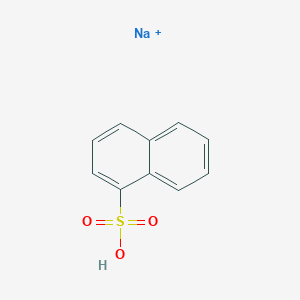
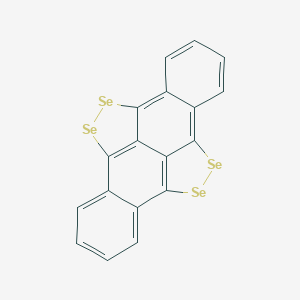
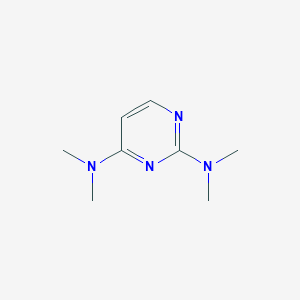
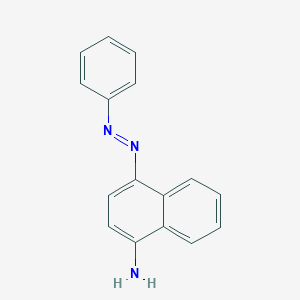

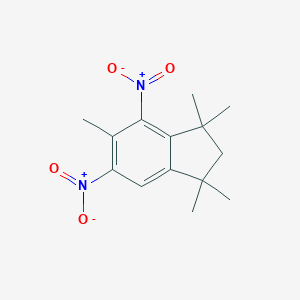
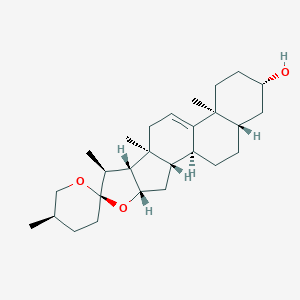
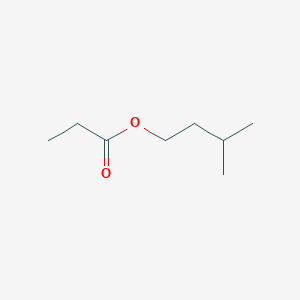
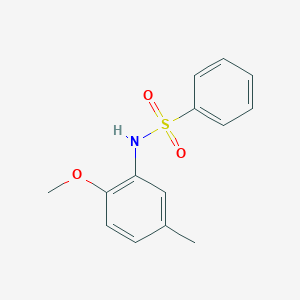
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)